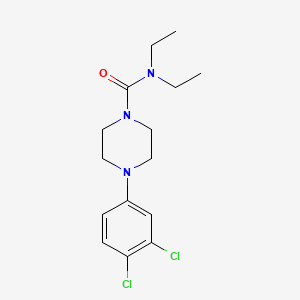

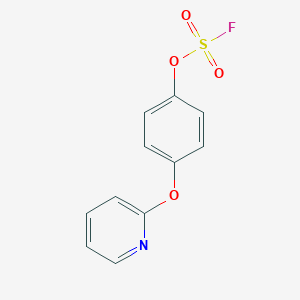

4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide is a derivative of benzhydrylpiperazine, which is a class of compounds known for their biological activities, particularly as hCB1 receptor antagonists. These compounds have been studied for their potential in treating obesity and related metabolic disorders due to their ability to modulate cannabinoid receptors .

Synthesis Analysis

The synthesis of related benzhydrylpiperazine derivatives has been reported using Davis-Ellmann-type sulfonamide chemistry. This method was employed to asymmetrically synthesize enantiomers of a potent racemic compound, which is structurally similar to 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide. The synthesis involved enantiomer separation and configuration assignment, with the R-configuration showing enhanced biological activity . Although the exact synthesis of 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzhydrylpiperazine derivatives is characterized by the presence of a piperazine ring and a benzhydryl moiety. The specific substituents on the phenyl rings and the piperazine nitrogen atoms can significantly influence the biological activity and receptor selectivity of these compounds. The presence of chloro substituents, as seen in the compound of interest, is known to affect the binding affinity to cannabinoid receptors .

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide, the general reactivity of benzhydrylpiperazine derivatives can be inferred. These compounds may undergo reactions typical for amides, such as hydrolysis, and can participate in hydrogen bonding due to the presence of the amide group. The chloro substituents on the phenyl ring may also undergo nucleophilic aromatic substitution reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide can be predicted based on the properties of structurally related compounds. For instance, the presence of chloro substituents and the piperazine ring suggests that the compound is likely to have moderate to low solubility in water and may exhibit higher solubility in organic solvents. The compound's melting point, boiling point, and stability would depend on the specific intermolecular interactions and the rigidity of the molecular structure .

Scientific Research Applications

Environmental Toxicology and Impact

Chlorophenols, including compounds related to "4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide," have been evaluated for their environmental persistence and toxic effects. Studies have shown that chlorophenols exert moderate toxic effects on mammalian and aquatic life, with their presence in the environment often resulting from agricultural and industrial activities. Research has focused on their degradation, bioaccumulation, and potential as endocrine disruptors, emphasizing the need for strategies to mitigate their environmental impact (Krijgsheld & Gen, 1986).

Pharmacological and Biochemical Research

Arylpiperazine derivatives, structurally similar to "4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide," have been explored for their diverse pharmacological properties, including their roles in treating depression, psychosis, and anxiety. Research has delved into their metabolism, including N-dealkylation processes, and their interactions with various neurotransmitter receptors. This extensive study underscores the complexity of their mechanisms of action and the potential for therapeutic applications (Caccia, 2007).

Chemical Properties and Synthesis

The chemical synthesis and properties of chlorophenylpiperazine derivatives have been a subject of research, focusing on their reactivity, potential as intermediates in organic synthesis, and their role in creating novel compounds with varied biological activities. These studies contribute to the understanding of their structural characteristics and the development of new synthetic methodologies (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as dcmu , are known to inhibit photosynthesis by blocking the Q B plastoquinone binding site of photosystem II .

Mode of Action

If we consider the similar compound dcmu, it disallows the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

Based on the mode of action of dcmu, we can infer that the compound might affect the photosynthetic electron transport chain . This would have downstream effects on the production of ATP and NADPH, crucial molecules for various cellular processes.

Result of Action

Based on the mode of action of dcmu, we can infer that the compound might reduce the plant’s ability to convert light energy into chemical energy .

properties

IUPAC Name |

4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2N3O/c1-3-18(4-2)15(21)20-9-7-19(8-10-20)12-5-6-13(16)14(17)11-12/h5-6,11H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPGBYOXYOWZJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dichlorophenyl)-N,N-diethylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)

![(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3008544.png)

![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)

![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)

![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

![methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B3008556.png)